molecular formula C7H2Br2ClFO B1460323 2,3-Dibromo-5-fluorobenzoyl chloride CAS No. 1807056-40-1

2,3-Dibromo-5-fluorobenzoyl chloride

Cat. No.: B1460323
CAS No.: 1807056-40-1
M. Wt: 316.35 g/mol
InChI Key: FJXBFEPUUHTZRF-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-fluorobenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzoyl chloride structure. This compound is highly reactive and is widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the thermal decomposition of 3,5-dibromo-4-toluenediazonium fluoborate to produce 3,5-dibromo-4-fluorotoluene, which is then converted to this compound through further chemical reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes under controlled conditions. The use of catalysts such as aluminum chloride (AlCl3) can enhance the efficiency of these reactions. The reaction typically occurs at temperatures ranging from 20°C to 30°C and may involve the use of solvents like ether to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding acids or reduction to form alcohols.

    Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted benzoyl derivatives.

    Oxidation Products: Corresponding carboxylic acids.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

2,3-Dibromo-5-fluorobenzoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of radiographic contrast agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluorobenzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of stable products. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluorobenzoyl chloride
  • 2,5-Difluorobenzoyl chloride
  • 3,5-Dibromo-4-fluorobenzoic acid

Uniqueness: 2,3-Dibromo-5-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoyl chlorides. The presence of both bromine and fluorine atoms enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

2,3-dibromo-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-5-2-3(11)1-4(6(5)9)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXBFEPUUHTZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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